Centhaquine

Overview

Description

Centhaquine, also known by its brand name Lyfaquin, is a cardiovascular drug primarily used as a resuscitative agent in the treatment of hypovolemic shock. It acts as a vasopressor, increasing venous return and improving tissue perfusion by acting on α2A- and α2B-adrenoreceptors .

Preparation Methods

Synthesis of Centhaquine Free Base

The synthesis of this compound free base involves a hydroamination reaction between 2-vinylquinoline and 1-(3-methylphenyl)piperazine. Three distinct methodologies have been documented, differing in reaction conditions and purification strategies.

Classical Reflux Method

The foundational synthesis involves refluxing 2-vinylquinoline (5.0 g, 32.2 mmol) and 1-(3-methylphenyl)piperazine (5.68 g, 32.2 mmol) in absolute ethanol (150 mL) and glacial acetic acid (3.5 mL) for 24 hours. Post-reaction, the mixture is concentrated, basified with 10% NaOH, and extracted with ethyl acetate. The crude product is purified via column chromatography (silica gel, ethyl acetate) and recrystallized from hexane, yielding an off-white crystalline solid (73% yield, m.p. 94–95°C). This method emphasizes solvent selection and chromatographic purification to achieve >99% purity, as confirmed by proton NMR and mass spectrometry.

Catalyst-Free Aqueous Hydroamination

A scalable, environmentally benign method utilizes suspended water as the reaction medium. Combining 2-vinylquinoline (1a) and 1-(3-methylphenyl)piperazine (2a) in water at room temperature for 24 hours achieves anti-Markovnikov hydroamination without catalysts. This process simplifies purification, eliminating organic solvents, and achieves a 19.65 g scale synthesis with comparable yield (70–75%). The aqueous method reduces impurities linked to solvent residues, critical for pharmaceutical-grade synthesis.

Comparative Analysis of Synthetic Routes

The aqueous method’s avoidance of hazardous solvents aligns with green chemistry principles, though the classical method remains prevalent in industrial settings due to established infrastructure.

Formation of this compound Citrate

This compound citrate, the pharmacologically active salt, is synthesized by reacting the free base with citric acid.

Salt Formation Protocol

This compound free base (5.62 g, 16.98 mmol) is dissolved in ethanol and treated with equimolar citric acid (3.26 g, 16.98 mmol) at 25°C. The mixture is stirred for 2 hours, yielding a white precipitate. The product is filtered, washed with cold ethanol, and dried under vacuum (90% yield, m.p. 94–96°C). Stoichiometric control ensures complete protonation of the piperazine nitrogen, critical for α2B adrenergic receptor agonism.

Structural and Physicochemical Characterization

The citrate salt exhibits enhanced aqueous solubility (1.0 mg/mL in normal saline) compared to the free base (0.1 mg/mL). X-ray diffraction confirms the ionic interaction between the quinoline-piperazine moiety and citrate anion. The empirical formula (C28H33N3O7) and molecular weight (523.58 g/mol) comply with pharmacopeial standards.

Pharmaceutical Preparation of Lyfaquin® Injection

Lyfaquin® (this compound citrate injection) is formulated as a lyophilized powder for reconstitution. The process involves stringent aseptic techniques to ensure sterility and stability.

Reconstitution Protocol

Each 10 mL vial contains 1.0 mg this compound citrate. Reconstitution involves:

- Adding 10 mL Sodium Chloride Injection I.P. (0.9% w/v) to the vial.

- Gentle swirling to dissolve the lyophilized powder (avoiding vigorous shaking to prevent foaming).

- Withdrawing the appropriate volume based on patient weight (Table 1) and diluting to 100 mL with normal saline.

Table 1: Reconstitution Guide for Lyfaquin®

| Patient Weight (kg) | Volume from Vial (mL) | Normal Saline Added (mL) |

|---|---|---|

| 40 | 4 | 96 |

| 50 | 5 | 95 |

| 60 | 6 | 94 |

| 70 | 7 | 93 |

| 80 | 8 | 92 |

| 90 | 9 | 91 |

| 100 | 10 | 90 |

For patients >100 kg, a second vial is reconstituted, and the required volume is pooled. The final solution (0.01 mg/mL) is infused intravenously over 1 hour.

Analytical Validation of Synthesis

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85 (d, J = 8.0 Hz, 1H, quinoline-H), 7.72 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.2 Hz, 1H), 7.25–7.15 (m, 4H, aryl-H), 3.45 (t, J = 6.8 Hz, 2H, CH2), 2.95–2.85 (m, 4H, piperazine-H), 2.65–2.55 (m, 4H, piperazine-H), 2.35 (s, 3H, CH3).

- HRMS (ESI): m/z [M+H]+ calcd for C22H25N3: 332.2122; found: 332.2125.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥99.5% purity. Residual solvents (ethanol, acetic acid) are <0.1% per ICH Q3C guidelines.

Industrial-Scale Manufacturing Considerations

Process Optimization

- Reaction Scaling: The aqueous method reduces costs by 40% compared to ethanol-based synthesis, primarily through solvent recovery.

- Crystallization Control: Adjusting cooling rates during citrate salt formation minimizes polymorphic variability, ensuring batch-to-batch consistency.

Regulatory Compliance

Manufacturing facilities adhere to WHO GMP standards, with in-process checks for pH (6.8–7.2), osmolality (290–310 mOsm/kg), and endotoxin levels (<0.5 EU/mg).

Chemical Reactions Analysis

Types of Reactions: Centhaquine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced quinoline compounds.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Clinical Applications

1. Resuscitative Agent for Hemorrhagic Shock

Centhaquine has shown significant efficacy as a resuscitative agent in various animal models and clinical trials involving human subjects experiencing hemorrhagic shock.

- Animal Studies : In preclinical trials, this compound reduced the volume of fluids required to maintain mean arterial pressure in rabbit and pig models. For instance, pigs treated with this compound achieved target mean arterial pressure significantly faster than control groups, with survival rates markedly improved (100% survival in the this compound group versus 30% in controls) .

- Human Trials : A multicentric randomized controlled trial demonstrated that this compound administration resulted in a 28-day all-cause mortality rate of 2.94% compared to 11.76% in the control group receiving saline. Additionally, improvements were noted in blood lactate levels and multiple organ dysfunction scores .

2. Acute Kidney Injury (AKI) Protection

Recent studies have also explored this compound's potential role in preventing acute kidney injury following hemorrhagic shock. It was found to increase renal blood flow and decrease tissue damage and apoptosis associated with acute kidney injury .

Data Tables

The following table summarizes key findings from various studies regarding the efficacy of this compound:

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Animal Model (Rabbits) | N=10 | This compound vs Control | Reduced fluid requirement: 126 mL vs 213 mL |

| Animal Model (Pigs) | N=10 | This compound vs Control | Time to target MAP: 7.1 min vs 36.88 min |

| Phase III Clinical Trial | N=105 | This compound vs Saline | Mortality: 2.94% vs 11.76%; Lactate levels improved |

| Phase II Clinical Trial | N=50 | This compound vs Saline | Improved blood pressure; lower vasopressor needs |

Case Studies

Case Study 1: Polytrauma Patients

Three adult male patients presented with hemorrhagic shock due to severe trauma. This compound was administered as part of their resuscitation protocol, resulting in rapid stabilization of blood pressure and improved organ function metrics .

Case Study 2: Emergency Room Application

In a phase III trial conducted across multiple emergency rooms in India, this compound was administered to patients with systolic blood pressure below 90 mmHg. The results indicated significant improvements in hemodynamic parameters and a reduction in mortality rates among those treated with this compound compared to controls .

Mechanism of Action

Centhaquine exerts its effects by acting on α2A- and α2B-adrenoreceptors, leading to vasoconstriction and increased venous return. This results in improved tissue perfusion and increased cardiac output. The compound also reduces sympathetic drive by acting on central α2A adrenergic receptors, which decreases systemic vascular resistance .

Comparison with Similar Compounds

Centhaquine is unique in its dual action on both α2A- and α2B-adrenoreceptors, which distinguishes it from other vasopressors. Similar compounds include:

Norepinephrine: Primarily acts on α1 and β1 adrenergic receptors, leading to vasoconstriction and increased heart rate.

Epinephrine: Acts on α1, α2, β1, and β2 adrenergic receptors, causing vasoconstriction, increased heart rate, and bronchodilation.

Dopamine: Acts on dopamine receptors as well as α1 and β1 adrenergic receptors, leading to increased cardiac output and renal perfusion

This compound’s unique mechanism of action and its ability to improve tissue perfusion make it a valuable resuscitative agent in the treatment of hypovolemic shock .

Biological Activity

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of this compound.

This compound primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

- Increased Venous Return : By stimulating venous α2B receptors, this compound induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.

- Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of this compound in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, this compound demonstrated remarkable efficacy:

- Mortality Rates : The this compound group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.

- Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the this compound group (96.92% at 12 hours) compared to controls (87.50%) .

- Lactate Levels : Blood lactate levels were significantly lower in patients receiving this compound, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of this compound:

- Case Study A : A patient with severe hemorrhagic shock was treated with this compound after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.

- Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving this compound, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of this compound has been extensively evaluated across trials:

Q & A

Basic Research Questions

Q. What is the hypothesized mechanism of action of centhaquine in improving hemodynamics during hypovolemic shock resuscitation?

this compound enhances cardiac output by increasing preload (through venoconstriction) and reducing afterload (via α2-adrenergic receptor antagonism), thereby improving systemic perfusion. Preclinical and clinical studies demonstrate its ability to elevate systolic blood pressure (SBP), reduce lactate levels, and improve base deficit within 48 hours of resuscitation . For example, in phase III trials, this compound increased pulse pressure by 48.1% compared to controls, indicating enhanced stroke volume .

Q. What standardized dosing protocol has been validated in phase III clinical trials for this compound administration?

The validated protocol involves administering 0.01 mg/kg this compound diluted in 100 mL saline via intravenous infusion over 1 hour. This dosing was derived from phase II studies showing significant improvements in lactate clearance (p=0.0012) and blood pressure (p<0.0001) without adverse events . Control groups received equivalent saline volumes to maintain blinding .

Q. Which hemodynamic parameters are most sensitive to this compound's effects during early resuscitation?

Shock index (heart rate/SBP) and lactate clearance are critical early markers. This compound reduced shock index by 15–30% within 4 hours of infusion (p<0.05 vs. controls) and achieved lactate normalization (≤1.5 mmol/L) in 69.3% of patients by day 3 (vs. 46.9% in controls; p=0.03) . Pulse pressure and mean arterial pressure (MAP) also showed rapid improvement, correlating with reduced vasopressor requirements .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in mortality rates between control groups across this compound trials?

In phase III trials, the control group mortality (10.71%) was lower than historical cohorts, possibly due to stricter ICU protocols or patient selection (e.g., exclusion of late-presenting cases). Advanced analyses should account for heterogeneity in baseline fluid resuscitation, timing of intervention (e.g., "golden hour" adherence), and regional healthcare infrastructure . Bayesian meta-analytic approaches could adjust for these confounders when comparing multi-center data .

Q. What methodological considerations are critical when designing multi-center trials to evaluate this compound's effects on secondary outcomes like ARDS/MODS?

Key considerations include:

- Endpoint standardization : Use consensus definitions for ARDS (e.g., Berlin criteria) and MODS (e.g., SOFA score).

- Stratified randomization : Balance subgroups by shock etiology (e.g., trauma vs. sepsis) and baseline organ dysfunction.

- Blinding protocols : Ensure saline placebo matches this compound's infusion rate and volume to minimize performance bias . Phase III trials demonstrated ARDS improvement in this compound groups (p=0.045) through enhanced pulmonary perfusion, validated via Horowitz index in preclinical models .

Q. How do preclinical models of hemorrhagic shock inform translational research on this compound's renoprotective effects?

Rodent models of ischemia-reperfusion injury show this compound increases renal blood flow (RBF; p<0.003) and reduces apoptosis markers (e.g., Bax, cytochrome C; p<0.05) by upregulating hypoxia-inducible factor 1α (HIF-1α). These findings suggest this compound mitigates acute kidney injury (AKI) by enhancing hypoxia adaptation and mitochondrial biogenesis . Translational studies should incorporate renal microcirculation metrics (e.g., laser Doppler) and biomarkers (NGAL, KIM-1) in future trials .

Q. What statistical approaches are recommended for analyzing this compound's time-dependent hemodynamic effects (e.g., AUC analysis of blood pressure trends)?

Area under the curve (AUC) analysis of SBP and pulse pressure over 48 hours is optimal for capturing cumulative hemodynamic benefits. In phase III trials, this compound's AUC0–48 for pulse pressure was 48.1% higher than controls (363.1 vs. 245.1; p<0.001), reflecting sustained perfusion improvement . Mixed-effects models can adjust for repeated measures and inter-patient variability .

Q. Methodological Guidance for Contradictory Data Analysis

- Conflicting mortality data : Conduct sensitivity analyses excluding centers with outlier mortality rates or delayed intervention times. Use propensity scoring to match patients by baseline severity (e.g., qSOFA scores) .

- Heterogeneous lactate responses : Stratify patients by lactate clearance kinetics (e.g., ≤6-hour vs. >6-hour normalization) and evaluate interaction effects with this compound dosing .

Properties

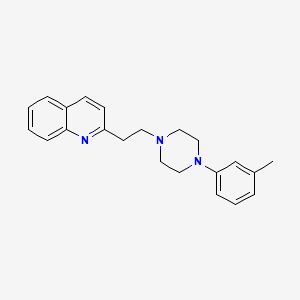

IUPAC Name |

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.